molecular formula C12H13NO B8749993 3-(Quinolin-3-yl)propan-1-ol

3-(Quinolin-3-yl)propan-1-ol

Cat. No.: B8749993
M. Wt: 187.24 g/mol
InChI Key: VGNXCIFPHCFVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-3-yl)propan-1-ol is a chemical compound with the molecular formula C12H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions are usually carried out under reflux conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids can be used to enhance the efficiency of the reaction . Green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(Quinolin-3-yl)propan-1-ol is largely dependent on its interaction with molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness of 3-(Quinolin-3-yl)propan-1-ol: this compound stands out due to its unique structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for more complex quinoline derivatives makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-quinolin-3-ylpropan-1-ol

InChI

InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2

InChI Key

VGNXCIFPHCFVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of ethyl 3-(3quinolyl)propionate (1.01 g, 4.4 mmol) in 20 ml of ether was added 2.6 ml (2.6 mmol) of 1M LAH solution at 0° C. After stirring at 0° C. for 15 min, the mixture was allowed to warm and stirred at 20° C. for 3 h, and Rochelle salt (equiv) was added. The mixture was extracted with methylene chloride, and the organic layer was dried over sodium sulfate, and concentrated in vacuo. The residue was purified by chromatography on silica (10 cm column, ethyl acetete/hexane, 1/2-5/1; methylene chloride/acetone, 2/1-1/4) to afford 700 mg (85%) of 3-(3-hydroxypropyl)quinoline, as a thick oil. 3-[3-[4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)-2,6-dimethylphenoxy]-propyl]-quinoline (I, Q=3-quinolyl Y=1,3-propylene, R1,R2 =3,5-dimethyl, R3 =5-trifluoromethyl-1,2,4-oxadiazol-3-yl)
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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